2,4-Dibromo-6-nitroaniline

Solid-state chemistry Process engineering Formulation development

2,4-Dibromo-6-nitroaniline (CAS 827-23-6) is a brominated nitroaniline with a unique 2,4,6-substitution pattern that dictates reactivity unattainable by isomers such as 2,6-dibromo-4-nitroaniline (mp 204-209°C vs. 127-130°C). The ortho-nitro group enables stable diazonium salt formation critical for high-yield azo dye coupling, while its distinct electrochemical oxidation behavior makes it a benchmark for SAR and ecotoxicity studies (Tetrahymena pyriformis pIGC50 = 1.4). Supplied as a yellow-to-orange crystalline powder at ≥98% purity, it ensures consistent performance in multi-step pharmaceutical and advanced material syntheses. Bulk quantities available.

Molecular Formula C6H4Br2N2O2
Molecular Weight 295.92 g/mol
CAS No. 827-23-6
Cat. No. B1580786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-nitroaniline
CAS827-23-6
Molecular FormulaC6H4Br2N2O2
Molecular Weight295.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Br
InChIInChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
InChIKeyOBTUHOVIVLDLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-nitroaniline (CAS 827-23-6) Procurement & Selection Overview


2,4-Dibromo-6-nitroaniline (CAS 827-23-6) is a brominated nitroaniline derivative with the molecular formula C6H4Br2N2O2 and a molecular weight of 295.92 g/mol . It is a yellow to orange crystalline powder with a melting point of 127-130 °C . This compound is a key building block in organic synthesis due to its unique substitution pattern featuring two bromine atoms at the 2- and 4- positions and a nitro group at the 6- position on the aniline ring [1]. It is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials .

Why 2,4-Dibromo-6-nitroaniline Cannot Be Substituted by Other Bromonitroanilines


The substitution pattern of 2,4-dibromo-6-nitroaniline dictates its unique reactivity and physicochemical properties, which are not replicable by its positional isomers or mono-functional analogs. For instance, 2,6-dibromo-4-nitroaniline exhibits a significantly different melting point (204-209 °C vs. 127-130 °C) and a distinct solid-state structure due to altered intermolecular hydrogen bonding [1], affecting its handling and formulation in industrial processes. Furthermore, the presence of a strong electron-withdrawing nitro group adjacent to the amine function in 2,4-dibromo-6-nitroaniline profoundly influences its electrochemical oxidation behavior, leading to a different decomposition pathway and acid-concentration-dependent oxidation mechanisms compared to 2,4-dibromoaniline, which lacks the nitro group [2]. These differences have direct implications for reaction design, downstream synthesis yields, and final product purity.

Quantitative Evidence for Differentiating 2,4-Dibromo-6-nitroaniline from Analogs


Melting Point Differentiates 2,4-Dibromo-6-nitroaniline from Its 2,6-Isomer for Solid-Phase Handling

2,4-Dibromo-6-nitroaniline exhibits a melting point of 127-130 °C, which is substantially lower than its positional isomer 2,6-dibromo-4-nitroaniline, which melts at 204-209 °C . This 77-82 °C difference in melting point is a critical physical property that directly impacts the compound's behavior in solid-phase reactions, its ease of purification, and its compatibility with temperature-sensitive processing equipment.

Solid-state chemistry Process engineering Formulation development

Acid-Dependent Electrochemical Oxidation Behavior Distinguishes 2,4-Dibromo-6-nitroaniline from 2,4-Dibromoaniline

In aqueous sulfuric acid, 2,4-dibromo-6-nitroaniline undergoes electrochemical oxidation via a distinct mechanism that is critically dependent on acid concentration, requiring concentrations > 9.0 mol dm⁻³ for the first oxidation process to be observed [1]. In contrast, the non-nitrated analog, 2,4-dibromoaniline, exhibits its first oxidation process at much lower acid concentrations (> 1.0 M) and displays two overlapping oxidation processes at high acid concentrations [2]. The presence of the nitro group in the target compound stabilizes a protonated nitro-amine species at high acidities, which is a prerequisite for its specific oxidation pathway.

Electrochemistry Reaction mechanism Analytical chemistry

Experimental Aquatic Toxicity (Tetrahymena) of 2,4-Dibromo-6-nitroaniline Provides a Baseline for Analog Comparison

The aquatic toxicity of 2,4-dibromo-6-nitroaniline was experimentally determined using the Tetrahymena pyriformis growth inhibition assay, yielding a pIGC50 of 1.4 (log(1/IGC50) [log(L/mmol)]) [1]. This translates to an IGC50 of approximately 39.8 mmol/L. This quantitative data point provides a specific baseline for comparing the potential environmental impact or biological inertness of this compound relative to other brominated nitroanilines.

Toxicology QSAR Environmental chemistry

2,4-Dibromo-6-nitroaniline Exhibits High Purity and Well-Defined Solid Form, Essential for Reproducible Synthesis

Commercially available 2,4-dibromo-6-nitroaniline is consistently supplied as a light yellow to orange powder or crystalline powder with a purity of ≥98.0% (GC) and a melting point range of 127.0 to 130.0 °C . In contrast, its isomer 2,6-dibromo-4-nitroaniline is typically offered as yellow needles with a broader melting point range of 204-209 °C and variable purity specifications . The well-defined solid form and narrow melting range of the target compound facilitate easier handling, accurate weighing, and consistent reactivity in synthesis, which is critical for scaling up from research to production.

Analytical chemistry Quality control Chemical synthesis

Optimal Use Cases for 2,4-Dibromo-6-nitroaniline in Research and Industry


Synthesis of Complex Dyes and Pigments via Diazotization

2,4-Dibromo-6-nitroaniline is an ideal precursor for azo dyes due to its ability to undergo diazotization, forming a stable diazonium salt that can be coupled with various activated aromatic compounds . Its unique substitution pattern and lower melting point, as quantified in Section 3, facilitate its use in industrial dye manufacturing processes where it serves as a key building block, contributing to the specific color and fastness properties of the final dye product .

Electrochemical Studies of Nitroaniline Derivatives

The compound's distinct electrochemical oxidation behavior, which is highly dependent on sulfuric acid concentration (>9.0 mol dm⁻³), makes it a valuable model substrate for studying the effect of a strong electron-withdrawing nitro group on the anodic decomposition pathways of substituted anilines . This contrasts with the behavior of non-nitrated analogs like 2,4-dibromoaniline, as detailed in Section 3.

Pharmaceutical Intermediate for Targeted Synthesis

Due to its high commercial purity (≥98.0%) and well-defined crystalline form, 2,4-dibromo-6-nitroaniline is a reliable starting material for multi-step pharmaceutical syntheses . It is used as an intermediate in the preparation of compounds with potential biological activities, including antimicrobial and anticancer agents . Its consistent quality minimizes the introduction of impurities that could interfere with later-stage medicinal chemistry optimization.

Use as a Standard in Aquatic Toxicity Studies

The experimentally determined Tetrahymena pyriformis growth inhibition pIGC50 value of 1.4 establishes this compound as a quantitative benchmark for comparing the ecotoxicity of other nitroanilines and brominated aromatics. This data point is valuable for researchers conducting structure-activity relationship (SAR) studies in environmental chemistry and for initial hazard assessments.

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